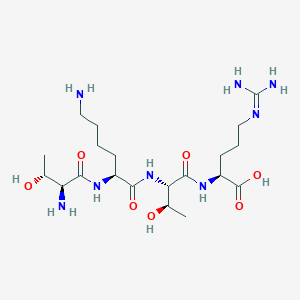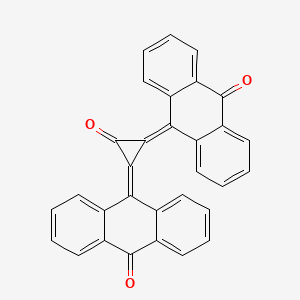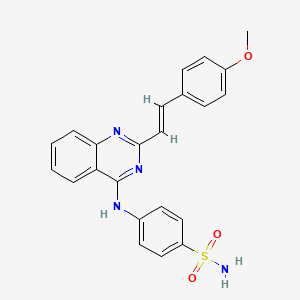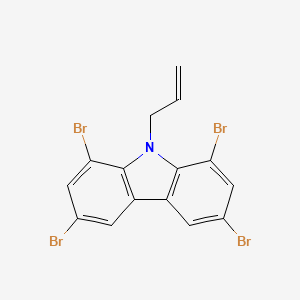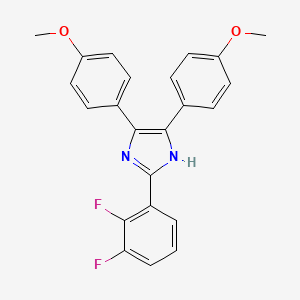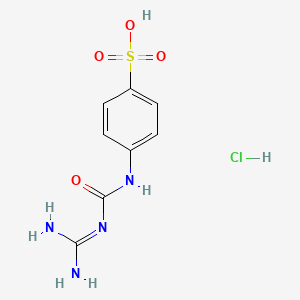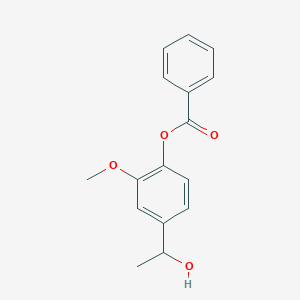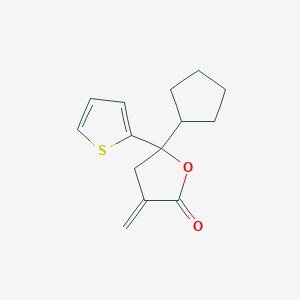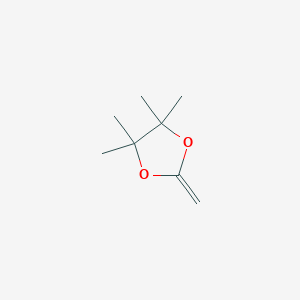
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring with four methyl groups and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane typically involves the reaction of pinacol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the scalability of the process ensures that large quantities of the compound can be produced to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into more saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane exerts its effects involves its ability to participate in various chemical reactions. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions often involve the formation of covalent bonds, which can alter the properties of the target molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares a similar dioxolane ring structure but includes a boron atom, making it useful in borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound, it is used in the preparation of fluorenylborolane and borylation of arenes.
Uniqueness: 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane is unique due to its methylene group, which provides additional reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
69814-59-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6-9-7(2,3)8(4,5)10-6/h1H2,2-5H3 |
Clé InChI |
MPIJGRGTEPCZFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=C)O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


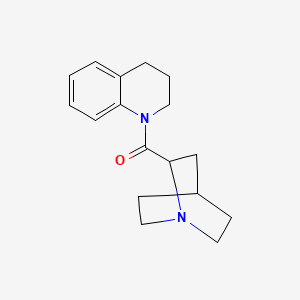
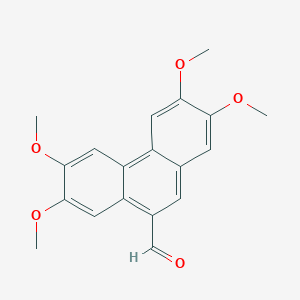
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
